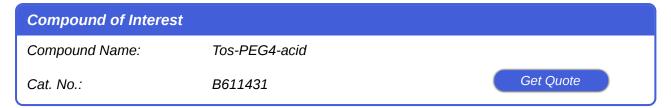


Technical Guide to Tos-PEG4-acid: Properties and Applications in Bioconjugation

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For Researchers, Scientists, and Drug Development Professionals

Core Properties of Tos-PEG4-acid

Tos-PEG4-acid is a polyethylene glycol (PEG) based linker featuring a terminal tosyl group and a carboxylic acid. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid allows for conjugation to primary amines through amide bond formation. The hydrophilic PEG4 spacer enhances the solubility of the molecule and its conjugates in aqueous media.

Quantitative Data Summary

The key quantitative data for **Tos-PEG4-acid** are summarized in the table below.



Property	Data
Molecular Formula	C16H24O8S
Molecular Weight	376.4 g/mol [1] or 376.42 g/mol [2][3]
Purity	Typically ≥95% - 98%[1][3]
CAS Number	1453117-42-4
Storage Conditions	-20°C

Principles of Reactivity and Applications

The utility of **Tos-PEG4-acid** stems from its two distinct reactive ends, which allows for sequential or orthogonal conjugation strategies.

- Tosyl Group Reactivity: The tosyl group is a well-established leaving group in nucleophilic substitution reactions. It can be readily displaced by nucleophiles such as thiols and amines, making it useful for attaching the linker to various molecules.
- Carboxylic Acid Reactivity: The terminal carboxylic acid can be activated to form a stable
 amide bond with primary amines, such as those found on the surface of proteins (e.g., lysine
 residues) or amine-functionalized nanoparticles. This reaction is typically mediated by
 carbodiimide chemistry, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in
 conjunction with N-hydroxysuccinimide (NHS) or sulfo-NHS.

The hydrophilic PEG spacer not only improves solubility but also provides flexibility and reduces potential steric hindrance between the conjugated molecules. A primary application for this type of linker is in the synthesis of PROTACs, where it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the degradation of the target protein.

Experimental Protocols

The following section provides a detailed methodology for the activation of the carboxylic acid on **Tos-PEG4-acid** and its subsequent conjugation to an amine-containing molecule. This is a general protocol that can be adapted for specific applications.



General Protocol for EDC/NHS Activation of Tos-PEG4acid and Amine Conjugation

This protocol describes the activation of the carboxylic acid group on **Tos-PEG4-acid** for subsequent reaction with a primary amine-containing molecule (e.g., a protein, peptide, or amine-functionalized small molecule).

Materials:

- Tos-PEG4-acid
- · Amine-containing molecule
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer (e.g., 0.1 M MES, pH 4.5-5 for activation; Phosphate Buffered Saline (PBS), pH 7.2-8.0 for conjugation)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Reagent Preparation:
 - Equilibrate all reagents to room temperature before use.
 - Prepare a stock solution of Tos-PEG4-acid in anhydrous DMF or DMSO (e.g., 10 mg/mL).
 - Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in the activation buffer or ultrapure water immediately before use.
 - Prepare the amine-containing molecule in the conjugation buffer.



· Activation of Tos-PEG4-acid:

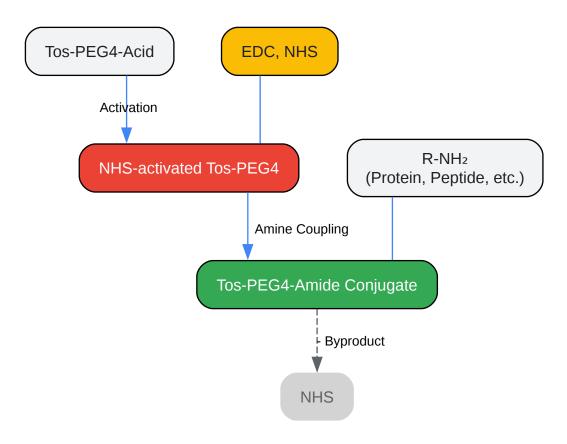
- In a reaction tube, dissolve the Tos-PEG4-acid in the activation buffer.
- Add EDC (typically 1.2 1.5 equivalents relative to the carboxylic acid).
- Immediately add NHS or sulfo-NHS (typically 1.2 1.5 equivalents).
- Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
- Conjugation to the Amine-Containing Molecule:
 - Add the activated Tos-PEG4-acid solution to the solution of the amine-containing molecule.
 - Ensure the pH of the reaction mixture is between 7.2 and 8.0 to facilitate the reaction with the primary amine.
 - Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring. The optimal molar excess of the linker may need to be determined empirically, but a 10- to 20-fold molar excess is a common starting point for protein conjugation.
- Quenching the Reaction:
 - Add the guenching buffer to the reaction mixture to consume any unreacted NHS esters.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove the excess, unreacted labeling reagent and byproducts using an appropriate purification method such as size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).
- Characterization:



 Characterize the final conjugate using appropriate analytical techniques such as mass spectrometry (to confirm the mass of the conjugate) and HPLC (to determine purity).

Mandatory Visualizations

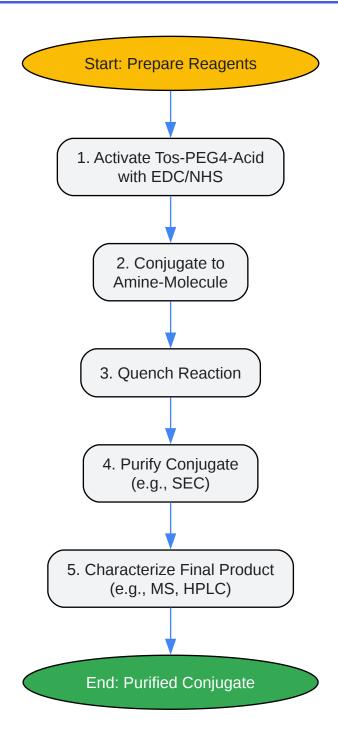
The following diagrams illustrate the key chemical transformations and a conceptual workflow involving **Tos-PEG4-acid**.



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Caption: Reaction pathway for the EDC/NHS-mediated activation and amine coupling of **Tos-PEG4-acid**.





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Caption: Experimental workflow for the synthesis of a **Tos-PEG4-acid** conjugate.

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